2-Hydroxyethanephosphonic Acid-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H7O4P |
|---|---|
Molecular Weight |
130.07 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)/i1D2,2D2 |
InChI Key |
SEHJHHHUIGULEI-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])P(=O)(O)O)O |
Canonical SMILES |
C(CP(=O)(O)O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Deuterium Incorporation Strategies
Regiospecific Deuteration Techniques for 2-Hydroxyethanephosphonic Acid Synthesis
Regiospecific deuteration ensures that deuterium (B1214612) atoms are placed at specific positions within the molecule. For 2-Hydroxyethanephosphonic Acid-d4, this means all four non-exchangeable hydrogen atoms on the ethane (B1197151) backbone are replaced by deuterium.
The selective placement of deuterium on the ethane backbone can be achieved through several synthetic routes, often starting from precursors that are either already deuterated or are amenable to deuteration reactions. A common and effective strategy involves the catalytic reduction of an unsaturated precursor.
One plausible synthetic pathway begins with a suitable unsaturated phosphonic acid derivative. For instance, a precursor containing a carbon-carbon double or triple bond can undergo catalytic hydrogenation using deuterium gas (D₂). This reaction, typically carried out in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), breaks the π-bond and adds two deuterium atoms across it. To achieve full deuteration of the ethane backbone, a starting material that is already partially deuterated or a multi-step process might be necessary.
Another powerful technique involves using deuterated reducing agents. For example, a precursor molecule containing a carbonyl group or other reducible functional group can be treated with a deuterated hydride reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This method is highly specific for the functional group it targets.
A highly effective approach for synthesizing this compound would involve starting with a fully deuterated precursor, such as deuterated ethylene (B1197577) glycol (HO-CD₂-CD₂-OH). This starting material ensures the deuterium atoms are correctly positioned from the outset. The hydroxyl groups can be chemically modified to allow for the introduction of the phosphonic acid group, for example, through conversion to a dihalo-intermediate followed by a Michaelis-Arbuzov reaction with a phosphite (B83602) reagent.
The choice of precursor and deuterium source is critical for an efficient synthesis. Deuterium can be incorporated from various sources, including deuterium gas (D₂), heavy water (D₂O), and deuterated chemical reagents. nih.govresearchgate.netnih.gov
In biosynthetic approaches, organisms can be grown in media containing D₂O, leading to the metabolic incorporation of deuterium into a wide range of molecules. researchgate.netnih.gov However, for targeted chemical synthesis of a specific small molecule like this compound, direct chemical methods are more common.
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate (B1237965) synthesis. A potential pathway for this compound could start with a deuterated 2-haloethanol (e.g., 2-bromoethanol-d4). This precursor would then be reacted with a trialkyl phosphite, P(OR)₃. The reaction proceeds via nucleophilic attack of the phosphite on the deuterated alkyl halide, followed by dealkylation, to yield the corresponding phosphonate ester. Subsequent hydrolysis of the ester groups under acidic or basic conditions would yield the final product, this compound.
| Deuterium Source | Integration Method | Typical Precursors |
| Deuterium Gas (D₂) | Catalytic Deuterogenation | Unsaturated phosphonates or alcohols |
| Heavy Water (D₂O) | Solvent exchange (for labile protons), Biosynthesis | Various starting materials in biological systems |
| Sodium Borodeuteride (NaBD₄) | Reduction of carbonyls/imines | Aldehyde or ketone precursors |
| Deuterated Ethylene Glycol | Building block synthesis | Used directly as the deuterated backbone |
Advanced Purification and Isotopic Enrichment Methodologies for Deuterated Analogs
Phosphonic acids like this compound present unique purification challenges due to their high polarity, hygroscopicity, and amphiphilic nature, often resulting in sticky or oily products. researchgate.net Advanced purification techniques are therefore essential to isolate the compound with high chemical and isotopic purity.
Crystallization is a primary method for purification. The choice of solvent system is crucial; successful systems for similar compounds include acetone/water or acetonitrile/water mixtures. researchgate.net For less polar phosphonates, chilling a solution in a solvent like hexane (B92381) may induce crystallization. researchgate.net An alternative to direct crystallization is the formation of salts. Reacting the phosphonic acid with an amine, such as cyclohexylamine (B46788) or dicyclohexylamine, can produce a crystalline salt that is easier to handle and purify. researchgate.net Sodium salts can also be precipitated, sometimes from aqueous solutions or by reacting a triethylammonium (B8662869) salt with sodium iodide in an alcohol solvent. researchgate.net
For compounds that resist crystallization, lyophilization (freeze-drying) from a solvent like tert-butanol (B103910) (tBuOH) can be effective. This technique often yields a more manageable fluffy, white foam instead of a hygroscopic goo, although it may sometimes result in the inclusion of solvent molecules in the final product. researchgate.net
Chromatographic methods are also powerful tools. Strong anion-exchange chromatography, using resins like Dowex, is well-suited for purifying acidic compounds like phosphonic acids. Elution with a gradient of a volatile acid, such as aqueous formic acid, allows for the separation of the target compound from impurities. researchgate.net
In some industrial contexts, hybrid processes involving precipitation, ultrafiltration, and nanofiltration have been developed to purify phosphoric acid, which could potentially be adapted for its organic derivatives. youtube.com This process relies on adjusting the pH to control the dissociation of the acid and using membranes to separate ions based on size and charge. youtube.com
Characterization of Deuteration Efficiency and Purity in Synthetic Products
Confirming the successful synthesis, purity, and degree of deuteration requires a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for this purpose.
Deuterium (²H) NMR: For highly deuterated compounds (e.g., >98% isotopic enrichment), conventional proton (¹H) NMR can be limited by the low intensity of residual proton signals. sigmaaldrich.com Deuterium NMR is an excellent alternative for both structural verification and quantifying the level of deuteration. sigmaaldrich.comacs.org The experiment is performed by directly observing the deuterium signal, often in a non-deuterated solvent. sigmaaldrich.com The resulting spectrum provides chemical shifts and integrals that correspond to the deuterated positions.
Proton (¹H) NMR: This technique is used to identify the location and quantity of any residual, non-deuterated sites.
Phosphorus-31 (³¹P) NMR: This is essential for characterizing phosphonic acids, providing information about the chemical environment of the phosphorus atom and confirming the presence of the phosphonate group. mdpi.com
Carbon-13 (¹³C) NMR: This can be used to confirm the carbon backbone of the molecule and, in some cases, provide information about deuterium incorporation through the observation of C-D coupling. rsc.org
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, which directly reflects the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental formula and, therefore, the success of the deuteration. Techniques like Fast Atom Bombardment (FAB-MS) have been used to investigate the distribution of deuterium in labeled molecules. rsc.org
The combination of NMR and MS allows for a comprehensive characterization of this compound, providing definitive data on its structure, chemical purity, and isotopic enrichment. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| Deuterium (²H) NMR | Confirms location and quantifies isotopic enrichment of deuterium. sigmaaldrich.com | Primary method to verify the d4-labeling. |
| Proton (¹H) NMR | Identifies residual proton signals. | Assesses the efficiency of the deuteration process. |
| Phosphorus-31 (³¹P) NMR | Confirms the phosphonate functional group and its chemical environment. mdpi.com | Essential for structural confirmation of a phosphonic acid. |
| Mass Spectrometry (MS) | Determines molecular weight and confirms isotopic incorporation. rsc.org | Provides direct evidence of the mass increase due to the four deuterium atoms. |
Iii. Advanced Analytical Spectroscopies and Spectrometry for 2 Hydroxyethanephosphonic Acid D4
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For deuterium-labeled compounds, specific NMR methods are employed to gain insights beyond basic structural identification.
Applications of ¹H, ¹³C, and ³¹P NMR for Structural Elucidation Beyond Basic Identification
While the primary application of ¹H NMR is to observe proton signals, in a highly deuterated compound like 2-Hydroxyethanephosphonic Acid-d4, its utility shifts. The absence or significant reduction of proton signals at specific positions confirms the success of deuteration. sigmaaldrich.comresearchgate.net Any residual proton signals can be quantified to determine the isotopic purity. For organic compounds, the ¹H isotope is typically 100% abundant, making ¹H NMR a very sensitive technique. wizeprep.com However, for compounds with high deuterium (B1214612) enrichment (greater than 98 atom%), conventional ¹H NMR analysis is limited by the low intensity of residual proton signals. sigmaaldrich.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In this compound, the carbon signals will be affected by the presence of deuterium. The coupling between carbon and deuterium (C-D) can lead to splitting of the ¹³C signals into multiplets, which can complicate the spectrum but also provides confirmation of deuterium attachment to specific carbons. researchgate.net Techniques like ¹³C{¹H} decoupling, which simplifies the spectrum by removing proton couplings, can be extended to ¹³C{¹H, ³¹P} triple-resonance experiments to also remove the influence of the phosphorus atom, leading to singlet peaks for each carbon and simplifying spectral interpretation. jeol.com
³¹P NMR is particularly valuable for phosphorus-containing compounds due to the 100% natural abundance of the ³¹P isotope. jeol.com It provides information about the chemical environment of the phosphorus atom. In this compound, the ³¹P spectrum can be used to confirm the structure of the phosphonic acid group. The substitution of protons with deuterium can induce a small change in the ³¹P chemical shift, an effect known as the deuterium isotope effect on the ³¹P chemical shift. nih.gov This can be used to verify the deuteration in the vicinity of the phosphorus atom.
A comparison of typical NMR data for a phosphonate (B1237965) compound is presented below:
| Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Notes |
| ¹H | Varies depending on proximity to functional groups. | J(H,H), J(P,H) | In a -d4 labeled compound, proton signals would be largely absent. |
| ¹³C | Aliphatic carbons typically 20-60 ppm. | ¹J(C,H), ¹J(C,P), ¹J(C,D) | ¹J(C,P) can be large (>100 Hz). jeol.com ¹J(C,D) coupling results in multiplets. |
| ³¹P | Varies depending on the structure of the phosphonate. | J(P,H), J(P,C) | Provides direct information on the phosphorus environment. |
Deuterium NMR (²H NMR) for Positional and Quantitative Deuterium Analysis
Deuterium NMR (²H or D NMR) is a direct method to observe the deuterium nuclei in a molecule. wikipedia.orgmagritek.com It is a powerful tool for verifying the effectiveness of deuteration, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of deuterium signals to specific positions in the molecule based on known proton chemical shifts. sigmaaldrich.com
One of the key advantages of ²H NMR is its ability to provide quantitative information about the degree of deuteration at each labeled site. acs.org By integrating the signals in the ²H NMR spectrum and using an appropriate internal standard, the deuterium enrichment at each position can be accurately determined. However, due to the low natural abundance of ²H (0.016%), samples must typically be enriched to obtain a strong enough signal. wikipedia.org
Key Features of ²H NMR:
Verification of Deuteration: A strong peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.org
Positional Analysis: The chemical shifts in ²H NMR are similar to ¹H NMR, allowing for the determination of the location of deuterium atoms. sigmaaldrich.com
Quantitative Analysis: Under appropriate experimental conditions, the peak integrals in ²H NMR are proportional to the number of deuterium atoms, enabling the calculation of isotopic enrichment. sigmaaldrich.comacs.org
Solid-State Studies: ²H NMR is particularly informative in the solid state for studying molecular dynamics and orientation due to the interaction of the deuterium nuclear quadrupole moment with the electric field gradient. wikipedia.orgnih.gov
Advanced Multi-dimensional NMR Techniques (e.g., HSQC, HMBC) for Isotopic Connectivity and Conformational Studies
Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into the molecular structure and connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C. pressbooks.pubcolumbia.edu In the context of this compound, an HSQC experiment would show correlations between any residual protons and the carbons they are attached to. More importantly, variations of the HSQC experiment can be used to correlate ¹³C and ²H, directly confirming the positions of deuteration. The absence of expected cross-peaks in a standard ¹H-¹³C HSQC spectrum is also a strong indicator of successful deuteration at specific sites. nih.gov
These advanced techniques are crucial for unambiguously assigning all signals and confirming the isotopic labeling pattern, which is essential for the use of this compound as an internal standard or tracer.
Mass Spectrometry (MS) for Isotopic Analysis and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the analysis of isotopically labeled compounds, providing information on isotopic purity and enabling precise quantification.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). measurlabs.comnih.gov This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS can be used to confirm its elemental formula and, more importantly, to verify its isotopic purity.
The mass difference between a proton (¹H) and a deuteron (B1233211) (²H) is approximately 1.006 Da. A low-resolution mass spectrometer might not be able to distinguish between the desired deuterated compound and any unlabeled or partially labeled species. However, an HRMS instrument can easily resolve these different isotopologues based on their precise mass differences. researchgate.net By examining the isotopic pattern in the HRMS spectrum, the relative abundance of the d4-labeled species compared to d3, d2, d1, and d0 species can be determined, thus providing a measure of the isotopic enrichment. eurachem.org
Advantages of HRMS for Isotopic Purity Verification:
High Mass Accuracy: Allows for the confident determination of elemental composition. measurlabs.comnih.gov
High Resolving Power: Enables the separation of ions with very similar masses, such as different isotopologues. researchgate.net
Isotopic Pattern Analysis: Provides detailed information on the distribution of isotopes within a molecule. researchgate.neteurachem.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Quantitative Isotopic Tracing
When this compound is used as an internal standard or an isotopic tracer in biological or environmental studies, it is often necessary to quantify it in complex mixtures. This is typically achieved by coupling a chromatographic separation technique with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of non-volatile and thermally labile compounds like phosphonic acids. phenomenex.comnih.govwindows.net The sample is first separated by liquid chromatography, and then the analyte of interest is detected by a tandem mass spectrometer. In MS/MS, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific fragment ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for the quantification of the analyte even at very low concentrations in complex matrices like water samples. researchgate.netnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is suitable for volatile and thermally stable compounds. While 2-Hydroxyethanephosphonic Acid itself is not volatile, it can be chemically modified (derivatized) to make it suitable for GC analysis. Similar to LC-MS/MS, GC-MS/MS provides high selectivity and sensitivity for quantitative analysis. The choice between LC-MS/MS and GC-MS/MS depends on the specific properties of the analyte and the complexity of the sample matrix. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation of Deuterated Analogs
Ion mobility-mass spectrometry (IM-MS) is a multidimensional analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. This makes it particularly well-suited for the differentiation of isomers, which have the same mass but different structural configurations. In the context of this compound, IM-MS can be employed to distinguish it from other deuterated and non-deuterated analogs.
The separation in ion mobility is based on the different drift times of ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its size and shape. Subtle changes in molecular structure due to isotopic substitution can lead to measurable differences in CCS.
While specific experimental CCS values for this compound are not widely published, the principles of IM-MS suggest that its mobility would be compared against its non-deuterated counterpart, 2-Hydroxyethanephosphonic Acid, and other potential isomers. The introduction of four deuterium atoms in place of hydrogen atoms can subtly alter the bond lengths and vibrational amplitudes within the molecule, which may lead to a small but potentially measurable difference in its CCS.
The primary utility of IM-MS in this context would be to confirm the isotopic purity and to separate the d4-labeled compound from any residual non-deuterated (d0) starting material or partially deuterated intermediates. High-resolution IM-MS instruments can achieve separations of ions with very small differences in their collision cross-sections.
Table 1: Theoretical Ion Mobility-Mass Spectrometry Parameters for 2-Hydroxyethanephosphonic Acid Analogs
| Compound | Molecular Formula | Exact Mass (Da) | Theoretical Isotopic Distinction by IM-MS |
| 2-Hydroxyethanephosphonic Acid | C₂H₇O₄P | 126.0082 | Baseline reference for mobility and mass. |
| This compound | C₂H₃D₄O₄P | 130.0333 | Separable by mass from d0; potential for slight mobility shift. |
This table is generated based on theoretical principles. Actual experimental values may vary.
Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Specific Bond Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a highly sensitive method for probing the specific chemical bonds within a molecule. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable and significant shift in the vibrational frequencies of the bonds involving these atoms. libretexts.org This isotopic effect is a cornerstone for the analysis of deuterated compounds like this compound.
The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved. According to Hooke's law for a simple harmonic oscillator, the frequency is inversely proportional to the square root of the reduced mass. Since deuterium has approximately twice the mass of protium (B1232500) (hydrogen-1), the C-D and O-D bonds will vibrate at lower frequencies (wavenumbers) than the corresponding C-H and O-H bonds. This shift is a clear and unambiguous indicator of successful deuteration.
For this compound, the deuterium atoms are located on the ethyl chain. Therefore, the most significant changes in the FTIR and Raman spectra, when compared to the non-deuterated analog, will be observed in the regions corresponding to C-H stretching and bending vibrations.
Key Deuterium-Specific Vibrational Modes:
C-D Stretching: The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the infrared spectrum. Upon deuteration, these modes are expected to shift to approximately 2100-2250 cm⁻¹, a region that is often clear of other fundamental vibrations, making them easily identifiable.
C-D Bending: The C-H bending (scissoring, wagging, twisting, and rocking) vibrations, which appear in the 1350-1480 cm⁻¹ region, will also shift to lower frequencies.
Table 2: Expected Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Spectroscopic Technique |
| C-H/C-D Stretch | 2800-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | FTIR, Raman |
| C-H/C-D Bend | 1350-1480 cm⁻¹ | Lower frequency shift | FTIR, Raman |
This table is based on established principles of isotopic effects in vibrational spectroscopy. libretexts.org Specific peak positions would require experimental data.
The analysis of both FTIR and Raman spectra provides complementary information. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is well-suited for analyzing non-polar bonds and symmetric vibrations. The combination of these techniques allows for a comprehensive vibrational analysis of this compound, confirming the position-specific incorporation of deuterium and providing insights into the molecular structure.
Iv. Mechanistic Investigations Utilizing 2 Hydroxyethanephosphonic Acid D4 As a Molecular Probe
Elucidation of Enzymatic Reaction Mechanisms
Isotopically labeled substrates like 2-Hydroxyethanephosphonic Acid-d4 are instrumental in clarifying the step-by-step processes of enzyme-catalyzed reactions. The replacement of hydrogen with deuterium (B1214612) atoms on the ethyl group provides a non-invasive tag to follow the substrate's conversion and to probe the nature of bond-breaking and bond-forming events at the enzyme's active site.
This compound functions as a substrate analog for 2-hydroxyethylphosphonate dioxygenase (HEPD), a key enzyme in the biosynthetic pathway of the phosphinothricin (B1261767) class of natural products. wikipedia.org HEPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the unusual carbon-carbon bond cleavage of 2-hydroxyethylphosphonate (2-HEP), converting it to hydroxymethylphosphonate (HMP) and formate. wikipedia.orgillinois.edu The use of isotopically labeled versions of 2-HEP, such as the d4 variant, is crucial for investigating the reaction mechanism. wikipedia.orgnih.gov
Studies using isotopologues of 2-HEP have been fundamental in evaluating proposed mechanistic pathways. For instance, one proposed mechanism involving a methylphosphonate (B1257008) intermediate was challenged because it was inconsistent with experimental observations showing the retention of both deuterium atoms in the HMP product when 2-[1-²H₂]HEP was used as the substrate. wikipedia.org This demonstrates how deuterated analogs provide direct evidence to support or refute specific mechanistic hypotheses.
Furthermore, research into the binding of 2-HEP to the HEPD active site has revealed the importance of specific amino acid residues. Site-directed mutagenesis studies have shown that proper substrate binding is essential for the enzyme's catalytic activity, particularly for the activation of molecular oxygen. wikipedia.org The table below summarizes key findings from these mutagenesis studies.
Table 1: Impact of HEPD Active Site Mutations on 2-HEP Interaction
| Mutation | Effect on Activity | Implication |
|---|---|---|
| Lys16 to Ala | Inactive enzyme | Lys16 is critical for binding 2-HEP. wikipedia.org |
| Arg90 to Ala | Greatly decreased kcat/Km for 2-HEP | Arg90 plays a significant role in substrate binding. wikipedia.org |
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net This effect arises primarily from the difference in zero-point vibrational energies between bonds involving the light isotope (e.g., C-H) and the heavy isotope (e.g., C-D). medchemexpress.comnih.gov The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which often results in a slower reaction rate. nih.gov Measuring the KIE (expressed as the ratio of rate constants, kH/kD) provides powerful insight into the rate-determining step of a reaction mechanism. researchgate.netmedchemexpress.com
In the context of the HEPD-catalyzed reaction, stereochemical investigations have utilized deuterated substrates to probe the mechanism. It was shown that the reaction involves the removal of the pro-S hydrogen atom from the C2 position of 2-HEP. illinois.edu In a key experiment, the HMP produced from the enzymatic reaction with (S)-2-[1-²H₁]-HEP and (R)-2-[1-²H₁]-HEP was used in a subsequent kinetic study. The oxidation of this deuterated HMP exhibited a significant KIE, providing data on the bond-breaking steps. illinois.edu
Table 2: Observed Kinetic Isotope Effect in the Oxidation of Deuterated HMP
| Deuterated Substrate Used to Produce HMP | Observed KIE (kH/kD) |
|---|---|
| (S)-2-[1-²H₁]-HEP | 2.4 ± 0.2 illinois.edu |
These substantial KIE values indicate that the C-H bond cleavage at this position is involved in the rate-determining step of the subsequent reaction, reinforcing the utility of deuterated substrates in mechanistic enzymology.
Tracing of Biochemical Pathways and Metabolic Flux Analysis
Isotopically labeled compounds are essential tools for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a living cell. wikipedia.orgnih.gov By introducing a labeled substrate, such as this compound, into a biological system, researchers can trace the path of the deuterium atoms as they are incorporated into downstream metabolites. medchemexpress.com
2-Hydroxyethanephosphonic acid is a known intermediate in the biosynthesis of the antibiotic fosfomycin (B1673569) in some microorganisms. nih.govresearchgate.netusbio.net The biosynthetic pathways to fosfomycin can differ significantly between species, for example, between Pseudomonas syringae and Streptomyces species. illinois.edunih.gov In some pathways, the process involves the reduction of phosphonoacetaldehyde (B103672) to form 2-hydroxyethylphosphonate. researchgate.net The use of labeled 2-HEP, including its deuterated form, is specified as a requirement for studying the biosynthesis of labeled fosfomycin, highlighting its role as a tracer in elucidating this complex pathway. usbio.net By analyzing the isotopic labeling patterns in fosfomycin and other pathway intermediates, the specific sequence of enzymatic reactions and the flux through different branches of the pathway can be determined.
Studies on Non-Enzymatic Reaction Pathways and Intermediates
While this compound is a valuable tool for studying enzyme-mediated reactions, information regarding its use in studies of non-enzymatic reaction pathways is limited in the available scientific literature. Research has predominantly focused on its role as a substrate and probe for biological systems, particularly in the context of phosphonate (B1237965) biosynthesis.
Understanding Molecular Interactions and Binding Affinities with Biological Targets
The use of substrate analogs like this compound is also valuable for understanding how a molecule interacts with its biological target. The binding of a substrate to an enzyme's active site is the first step in catalysis, and characterizing this interaction is crucial.
In studies of 2-Hydroxyethylphosphonate Dioxygenase (HEPD), it was demonstrated that the proper binding of the substrate, 2-HEP, is a prerequisite for the subsequent activation of molecular oxygen, which is required for the reaction. wikipedia.org Experiments involving mutations of key amino acid residues, such as Lys16, Arg90, and Tyr98, showed a significant decrease or complete loss of enzymatic activity. wikipedia.org These findings indicate that these residues are essential for correctly positioning the substrate within the active site. While these specific studies may have used the unlabeled compound, the principle extends to deuterated analogs, which can be used in techniques like NMR spectroscopy to probe the binding environment and conformational changes upon substrate binding without altering the fundamental chemical properties of the interaction.
V. Biosynthetic Pathway Elucidation and Metabolic Engineering Applications
Role of 2-Hydroxyethanephosphonic Acid-d4 in Natural Product Biosynthesis
While direct studies on this compound are specific to its use as a tracer, its non-deuterated counterpart, 2-hydroxyethylphosphonate (2-HEP), is a crucial intermediate in the biosynthesis of a wide array of phosphonate (B1237965) natural products. nih.govnih.gov These compounds are characterized by a stable carbon-phosphorus bond, which imparts unique biological activities. nih.gov Research has revealed that despite the structural diversity of many phosphonate antibiotics and other secondary metabolites, their biosynthetic pathways often converge at the formation of 2-HEP. nih.govnih.gov
The formation of 2-HEP from phosphonoacetaldehyde (B103672) is a common step in the production of various phosphonates. nih.govnih.gov By introducing this compound into a biological system, researchers can effectively trace the metabolic fate of this key precursor. The deuterium (B1214612) labels act as a "heavy" signature, allowing for its detection and the identification of downstream metabolites through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables the confirmation of its role as a direct precursor and helps to map out the subsequent enzymatic transformations in the biosynthesis of complex natural products.
Tracing Carbon-Phosphorus Bond Formation in Microorganisms
The formation of the carbon-phosphorus bond is a pivotal and energetically challenging step in the biosynthesis of phosphonates. nih.govhawaii.edu Microorganisms have evolved specialized enzymatic machinery to catalyze this transformation, often starting from phosphoenolpyruvate (B93156). hawaii.edunih.gov The use of this compound is instrumental in studying the enzymes and metabolic logic involved in the construction and modification of the C-P bond.
Once this compound is assimilated by a microorganism, the deuterium atoms remain attached to the carbon backbone of the molecule as it undergoes further enzymatic reactions. This allows researchers to follow the intact phosphonate moiety through the biosynthetic pathway. By isolating and analyzing the final natural product and any intermediates, the presence and position of the deuterium atoms can confirm that the C-P bond from the precursor has been incorporated. This approach has been fundamental in understanding the pathways leading to various phosphonates, which are found in a wide range of organisms, from bacteria to marine invertebrates. hawaii.edu
Applications in Investigating Labeled Analog Biosynthesis (e.g., Fosfomycin)
Fosfomycin (B1673569), a clinically significant antibiotic, is a prime example of a phosphonate natural product whose biosynthesis has been extensively studied. nih.govnih.govillinois.edu The biosynthetic pathway to fosfomycin involves the conversion of 2-hydroxyethylphosphonate. nih.govnih.gov The introduction of this compound into fosfomycin-producing strains of microorganisms, such as certain species of Streptomyces and Pseudomonas, allows for the direct investigation of this process. nih.gov
By feeding the deuterated precursor to these microbial cultures, scientists can track its incorporation into the fosfomycin molecule. The resulting fosfomycin will be deuterium-labeled, which can be readily detected. This technique provides definitive evidence for the biosynthetic relationship between 2-hydroxyethylphosphonate and fosfomycin. Furthermore, it can be used to probe the substrate specificity of the enzymes involved in the pathway and to investigate the potential for producing novel, labeled analogs of the antibiotic.
| Enzyme Family | Function in Phosphonate Biosynthesis | Relevance to 2-HEP-d4 Tracing |
| Metal-dependent Alcohol Dehydrogenases | Reduction of phosphonoacetaldehyde to 2-hydroxyethylphosphonate nih.govnih.gov | Confirms the entry point of the labeled precursor into the pathway. |
| Hydroxypropylphosphonic Acid Epoxidase | Catalyzes a key epoxidation step in fosfomycin biosynthesis nih.gov | Allows for the study of downstream enzymatic modifications of the labeled backbone. |
| Phosphoenolpyruvate Mutase | Catalyzes the initial C-P bond formation from phosphoenolpyruvate hawaii.edu | While upstream of 2-HEP, its study provides context for the overall pathway being traced. |
Strategies for Deuterium-Labeled Precursor Integration in Biological Systems
The successful use of this compound as a metabolic probe relies on its efficient uptake and incorporation by the target organism. Several strategies can be employed to facilitate the integration of such deuterium-labeled precursors into biological systems.
One common approach is to add the labeled compound directly to the growth medium of the microorganism. The concentration and timing of this addition can be optimized to maximize uptake and incorporation into the desired natural product. For organisms that are difficult to transform or have low permeability to the precursor, techniques such as cell permeabilization or the use of specific transport systems can be explored.
Vi. Computational and Theoretical Approaches to Deuterated Phosphonic Acids
Quantum Chemical Calculations for Isotopic Effects on Reactivity and Structure
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) influences the properties of 2-Hydroxyethanephosphonic Acid-d4. The primary impact of this substitution is the change in mass, which affects the vibrational modes of the molecule.
Reactivity and Kinetic Isotope Effects (KIEs): Quantum chemical calculations are particularly useful for predicting kinetic isotope effects, which are changes in reaction rates upon isotopic substitution. wikipedia.org If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium typically leads to a slower reaction rate, a phenomenon known as a primary KIE. libretexts.org This is because the ZPVE is lower in the C-D bond, meaning more energy is required to reach the transition state. nih.gov
For this compound, if a reaction involves the cleavage of a C-D bond on the ethyl group, a significant primary KIE would be expected. Computational models, such as those based on density functional theory (DFT), can be used to calculate the energy barriers for reactions involving both the deuterated and non-deuterated forms, thereby predicting the magnitude of the KIE. researchgate.net Even when the deuterated bond is not directly broken (a secondary KIE), its presence can still influence the reaction rate by altering the vibrational frequencies at the transition state. wikipedia.org
Table 1: Theoretical Comparison of Vibrational Frequencies for C-H vs. C-D Bonds
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kJ/mol, approximate) |
| C-H | ~2900 - 3100 | ~17.5 |
| C-D | ~2100 - 2300 | ~12.5 |
Note: These are generalized values. Actual frequencies and energies will vary based on the specific molecular environment calculated through quantum chemical methods.
Molecular Dynamics Simulations of Deuterated Compound Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the properties of condensed phases. researchgate.net For this compound, MD simulations can elucidate how deuteration affects its interactions with solvents and other molecules.
Hydrogen/Deuterium Bonding: The phosphonic acid group is a strong hydrogen bond donor and acceptor. nih.gov While the fundamental nature of hydrogen bonding is electronic, the change in vibrational modes upon deuteration can slightly alter the strength and geometry of these bonds. aps.org Deuterium bonds are often observed to be slightly shorter and stronger in some systems due to the lower ZPVE, which can lead to different structuring in solution. MD simulations can model the radial distribution functions of solvent molecules around the phosphonic acid headgroup, revealing differences in the solvation shell structure between the deuterated and non-deuterated forms.
Aggregation and Self-Assembly: Phosphonic acids are known to self-assemble, forming dimers or larger aggregates in solution and ordered monolayers on surfaces. researchgate.netrsc.org MD simulations can predict how the subtle changes in intermolecular forces caused by deuteration impact these aggregation processes. For instance, altered hydrogen-bonding dynamics could influence the stability and structure of phosphonic acid dimers in a non-polar solvent or affect the packing of molecules in a self-assembled monolayer. rsc.org
Table 2: Potential Effects of Deuteration on Intermolecular Interactions from MD Simulations
| Property | Expected Effect of Deuteration (H to D) | Simulation Parameter to Analyze |
| Hydrogen Bond Strength | Slight strengthening or weakening, depending on the system. aps.org | Radial Distribution Function (RDF), |
| Potential of Mean Force (PMF) | ||
| Solvation Shell Structure | Altered arrangement and number of solvent molecules in the first solvation shell. | RDF, Coordination Number |
| Dimerization Equilibrium | Shift in the equilibrium between monomer and dimer forms. | Free Energy of Dimerization |
| Diffusion Coefficient | Slight decrease due to increased molecular mass. | Mean Squared Displacement |
In Silico Prediction of Deuterated Compound Reactivity and Conformation
In silico methods, which encompass a broad range of computational techniques, are invaluable for predicting the properties of molecules like this compound before they are synthesized or experimentally tested.
Conformational Analysis: The ethane (B1197151) backbone of 2-Hydroxyethanephosphonic Acid allows for rotational flexibility. In silico methods can be used to perform a conformational search to identify the most stable three-dimensional structures (conformers) of the molecule. By calculating the relative energies of different staggered and eclipsed conformations, it is possible to predict the most likely shape of the molecule in the gas phase or in solution. Deuteration is not expected to drastically change the primary conformers, but it can alter the relative populations of different conformational states due to the subtle changes in vibrational energies and steric effects.
Prediction of Reactivity: Beyond the kinetic isotope effects discussed earlier, computational models can predict other aspects of reactivity. For example, by calculating the distribution of electron density, one can identify the most likely sites for nucleophilic or electrophilic attack. The calculated pKa value of the phosphonic acid group can also be influenced by deuteration. The dissociation of an acid is generally slower in D₂O than in H₂O, and a similar, albeit smaller, effect can be anticipated for the deuterated acid itself due to changes in the stability of the acid and its conjugate base. nih.gov
Table 3: Summary of In Silico Predictions for this compound
| Predicted Property | Computational Method | Expected Influence of Deuteration |
| Most Stable Conformer | Conformational Search (e.g., using molecular mechanics or DFT) | Minor changes in dihedral angles and bond lengths. Relative populations of conformers may be slightly altered. |
| Electron Density Distribution | DFT, Hartree-Fock | Minimal change in the overall distribution, but subtle shifts can occur. |
| pKa Value | Free energy calculations, QM/MM simulations | A slight increase in pKa (weaker acid) compared to the non-deuterated analogue is generally expected. nih.gov |
| Metabolic Stability | Docking with metabolic enzymes, KIE prediction | Increased resistance to metabolic degradation if C-D bond cleavage is involved in a metabolic pathway. nih.gov |
Vii. Emerging Research Frontiers and Future Perspectives
Development of Novel Deuterated Phosphonic Acid Probes for Advanced Imaging
The development of novel molecular probes is a cornerstone of advancing biomedical imaging techniques. Deuteration has emerged as a strategy to enhance the properties of imaging agents. For instance, the deuteration of hyperpolarized 13C-labeled zymonic acid was shown to prolong its liquid-state spin-lattice relaxation time (T1), leading to a significant increase in the signal-to-noise ratio in magnetic resonance imaging (MRI) in vivo. nih.gov This principle holds promise for the development of novel phosphonic acid-based probes.
The phosphonate (B1237965) group's ability to chelate metals and its affinity for bone tissue make phosphonic acids attractive scaffolds for imaging agents. By analogy, 2-Hydroxyethanephosphonic Acid-d4 could serve as a backbone for new imaging probes with enhanced sensitivity and stability. The substitution of hydrogen with deuterium (B1214612) can lead to longer spin-lattice relaxation times, which is a critical factor for hyperpolarized MRI probes. nih.gov This could enable more sensitive and dynamic imaging of metabolic processes and pathologies where phosphonates are involved, such as bone metabolism or diseases characterized by aberrant pH. nih.gov
Table 1: Potential Advantages of Deuterated Phosphonic Acid Probes
| Feature | Potential Advantage in Advanced Imaging |
|---|---|
| Increased T1 Relaxation Time | Enhanced signal-to-noise ratio in MRI, allowing for clearer and more detailed images. nih.gov |
| Kinetic Isotope Effect | Altered metabolic rates can be exploited to probe specific enzyme activities or metabolic fluxes in vivo. |
| Distinct Spectroscopic Signature | Facilitates differentiation from endogenous, non-deuterated analogues in magnetic resonance spectroscopy. |
| Chemical Stability | The C-D bond is stronger than the C-H bond, potentially leading to probes with greater in vivo stability. |
Integration with Advanced Omics Technologies (e.g., Deuterium-labeled Metabolomics)
Deuterium-labeled metabolomics is a powerful technique for tracing metabolic pathways and quantifying metabolic fluxes. The use of deuterium oxide (D2O) as a metabolic label is cost-effective and can be applied to a wide range of biological systems to label various biomolecules, including lipids, proteins, and carbohydrates. nih.gov Mass spectrometry combined with stable isotope labeling allows for the accurate determination of quantitative changes in biological samples. nih.gov
In this context, this compound can be utilized as a stable isotope-labeled internal standard for quantitative mass spectrometry-based studies. Its chromatographic properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation by a mass spectrometer. nih.gov This is crucial for accurately quantifying the endogenous levels of 2-hydroxyethanephosphonic acid in complex biological matrices.
Furthermore, as 2-hydroxyethanephosphonic acid is a known intermediate in the biosynthesis of the antibiotic fosfomycin (B1673569) and a substrate for the enzyme 2-hydroxyethylphosphonate dioxygenase, its deuterated analog can be used to trace the metabolic fate of this important phosphonate. usbio.netacs.org By introducing this compound into a biological system, researchers can follow the incorporation of the deuterium label into downstream metabolites, providing valuable insights into the dynamics of phosphonate metabolic networks. nih.gov
Methodological Advancements in Isotopic Detection and Quantification
The increasing use of deuterated compounds in research necessitates the development of robust and accurate analytical methods for their detection and quantification. Several advanced techniques are being employed and refined for this purpose.
High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a cornerstone for the analysis of deuterated compounds. rsc.orgccspublishing.org.cn This technique allows for the precise determination of isotopic enrichment and the structural integrity of labeled molecules. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, providing insights into the specific positions of the deuterium labels within a molecule and confirming its structural integrity. rsc.org For instance, quantitative analysis of deuterated compounds can be achieved by utilizing the deuterium-induced isotope shifts of quaternary 13C resonances in NMR spectra. nih.gov
Table 2: Advanced Methods for Isotopic Detection and Quantification
| Method | Principle | Application for this compound |
|---|---|---|
| LC-HR-MS | Separates the compound from a complex mixture and provides high-resolution mass data to determine isotopic distribution and abundance. rsc.orgccspublishing.org.cn | Accurate quantification and confirmation of the isotopic enrichment of this compound in biological or environmental samples. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and isotopic labeling pattern of a molecule. rsc.orgnih.gov | Confirms the specific location of the four deuterium atoms on the ethane (B1197151) backbone and assesses the isotopic purity of the compound. |
| Capillary Zone Electrophoresis-MS | Separates molecules based on their charge-to-size ratio, offering an alternative to LC with minimal isotopic shift in migration time. nih.gov | High-resolution separation and quantification, particularly useful for complex mixtures where chromatographic separation is challenging. |
These methodological advancements are critical for ensuring the accuracy and reliability of studies involving deuterated compounds like this compound.
Potential for New Enzyme Inhibitor Design Based on Deuterated Scaffolds
The design of potent and specific enzyme inhibitors is a central goal in drug discovery and chemical biology. chemscene.com Transition state theory suggests that molecules mimicking the transition state of an enzymatic reaction will bind tightly to the enzyme and act as powerful inhibitors. nih.gov The use of kinetic isotope effects, which arise from the difference in reaction rates between isotopologues, is a key tool for elucidating enzymatic transition states. nih.gov
Deuterated scaffolds, such as this compound, offer a novel platform for the design of enzyme inhibitors. The substitution of hydrogen with deuterium can alter the vibrational modes of chemical bonds, which can, in turn, affect the kinetics of enzyme-catalyzed reactions. This kinetic isotope effect can be exploited to design inhibitors with enhanced potency or selectivity.
The phosphonate group itself is a well-known pharmacophore that can mimic the tetrahedral transition state of ester or amide hydrolysis. By incorporating deuterium into a phosphonic acid scaffold, it may be possible to fine-tune the binding affinity and inhibitory activity against target enzymes. For example, this compound could serve as a starting point for designing inhibitors for enzymes involved in phosphonate metabolism, such as 2-hydroxyethylphosphonate dioxygenase. usbio.net The rational design of such inhibitors would leverage the structural information of the enzyme's active site to create molecules with optimal interactions. mdpi.com The use of molecular scaffolds allows for the systematic construction and derivatization of molecules to achieve desired biological functions. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity and isotopic purity of 2-Hydroxyethanephosphonic Acid-d4?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to verify the absence of proton signals at deuterated positions (e.g., hydroxyethyl groups). For example, acetic acid-d4 in NMR studies demonstrates deuterium incorporation via suppressed signals .
- Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (+4 Da shift) to confirm deuterium labeling. LC-MS/MS protocols for deuterated standards (e.g., bile acid-d4) validate isotopic purity .
- Isotopic Ratio Analysis : Quantify deuterium content using isotope-ratio mass spectrometry (IRMS) or NMR, ensuring >98 atom% D, as seen in deuterated amine standards .
Q. What experimental precautions are necessary for handling this compound in aqueous solutions?
- Methodological Answer :
- Deuterium Exchange Mitigation : Use deuterated solvents (e.g., DO) to minimize back-exchange with protons. This is critical in studies like insulin dissolution in acetic acid-d4, where solvent deuteration preserves isotopic integrity .
- Low-Temperature Storage : Store solutions at -20°C to reduce kinetic exchange rates.
Advanced Research Questions
Q. How can this compound be used as an internal standard for quantifying non-deuterated analogs in metabolic studies?
- Methodological Answer :
- Stable Isotope Dilution Assay (SIDA) : Spike samples with a known concentration of the deuterated compound to correct for matrix effects and ionization efficiency in LC-MS/MS. For example, deuterated linoleic acid-d4 and bile acid-d4 are used to quantify endogenous metabolites .
- Calibration Curves : Validate linearity across physiological ranges (e.g., 0.01–1000 µg/mL) using deuterated standards, as demonstrated in lipidomics workflows .
Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound compared to its non-deuterated form?
- Methodological Answer :
- Reaction Rate Analysis : Compare reaction rates (e.g., hydrolysis or phosphorylation) using NMR to track phosphorus-centered kinetics. KIEs arise from deuterium’s higher mass, slowing bond-breaking steps.
- Computational Modeling : Pair experimental data with density functional theory (DFT) to predict deuterium’s impact on transition states, as applied in phosphonate synthesis studies .
Q. How can researchers resolve discrepancies in isotopic purity reports for synthesized this compound?
- Methodological Answer :
- Batch-to-Batch QC : Use LC-MS/MS and NMR to quantify deuterium content. Statistical tools (e.g., ANOVA) identify variability in synthesis conditions, as seen in deuterated linoleic acid production .
- Synthesis Optimization : Adjust deuterium sources (e.g., DO vs. CDOD) and reaction times to minimize proton contamination, referencing phosphonic acid derivatization workflows .
Data Contradiction Analysis
Q. Why might conflicting NMR spectral data arise for this compound across research groups?
- Methodological Answer :
- Solvent-Induced Shifts : Differences in solvent systems (e.g., DO vs. CDCl) alter chemical shifts. For example, acetic acid-d4 exhibits pH-dependent shifts in NMR .
- Deuterium Exchange Artifacts : Incomplete deuteration or back-exchange during sample preparation may introduce proton signals, requiring rigorous solvent drying and inert atmospheres .
Tables for Methodological Reference
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification of deuterated analogs | Linear range: 0.01–1000 µg/mL | |
| NMR | Reaction kinetics and structural validation | Acquisition: 512 increments in t1, 2048 t2 | |
| Isotope-ratio MS | Deuterium content verification | Precision: ±0.1 atom% D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
